Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate
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Overview
Description
Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate is a chemical compound that features a pyrazine ring substituted with a pyrrolidine group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate typically involves the reaction of pyrazine-2-carboxylic acid with pyrrolidine and methanol in the presence of a dehydrating agent. The reaction conditions often include heating and the use of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyrazine ring can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Pyrazine derivatives: These compounds share the pyrazine ring and are used in various chemical and biological applications .
Uniqueness
Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate is unique due to its combination of the pyrrolidine and pyrazine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Biological Activity
Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is C10H13N3O2, with a molecular weight of approximately 207.23 g/mol. The compound consists of a pyrazine ring that is substituted with a pyrrolidine group and a carboxylate moiety, contributing to its unique pharmacological properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have demonstrated significant antimicrobial properties. The compound's ability to inhibit bacterial growth is an area of ongoing investigation .
- Anticancer Potential : There is emerging evidence that pyrazine derivatives can exhibit cytotoxic effects on various cancer cell lines. While specific data on this compound is limited, its structural analogs have shown promise in this domain .
The biological activity of this compound may be attributed to its interactions with specific biological targets. Interaction studies indicate potential binding affinities with various receptors and enzymes, which could elucidate its pharmacological mechanisms. Techniques such as molecular docking and binding assays are recommended for further exploration.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other pyrazine derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 5-chloropyrazine-2-carboxylate | Chlorine substitution on pyrazine | Antimicrobial properties |
Methyl 5-(morpholinomethyl)pyrazine | Morpholine instead of pyrrolidine | Potential anticancer activity |
Methyl 2-pyridylcarbamate | Pyridine ring with carbamate functionality | Insecticidal properties |
These comparisons highlight the diversity within this class of compounds while underscoring the distinct features that may confer specific biological activities to this compound.
Case Studies and Research Findings
Several studies have investigated the synthesis and biological evaluation of related pyrazine compounds:
- Antibacterial Activity : A study focused on the synthesis of substituted pyrazines, including those with pyrrolidine moieties, revealed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the structure can significantly enhance antibacterial efficacy .
- Cytotoxic Effects : Research involving novel pyrazine compounds demonstrated varying degrees of cytotoxicity across different human cancer cell lines. The results indicated that structural modifications could lead to increased potency against specific cancer types, warranting further exploration into this compound's potential in oncology .
Properties
CAS No. |
944133-94-2 |
---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 5-pyrrolidin-1-ylpyrazine-2-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-15-10(14)8-6-12-9(7-11-8)13-4-2-3-5-13/h6-7H,2-5H2,1H3 |
InChI Key |
NFPDGKFKCUNPHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)N2CCCC2 |
Origin of Product |
United States |
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